molecular formula C11H12N2O4S B12903376 Benzenesulfonic acid, 4-(4,5-dihydro-3,4-dimethyl-5-oxo-1H-pyrazol-1-yl)- CAS No. 38254-74-9

Benzenesulfonic acid, 4-(4,5-dihydro-3,4-dimethyl-5-oxo-1H-pyrazol-1-yl)-

Cat. No.: B12903376
CAS No.: 38254-74-9
M. Wt: 268.29 g/mol
InChI Key: VFNOFXXKKALBEP-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 4-(4,5-dihydro-3,4-dimethyl-5-oxo-1H-pyrazol-1-yl)- is a complex organic compound that features both a benzenesulfonic acid group and a pyrazolone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonic acid, 4-(4,5-dihydro-3,4-dimethyl-5-oxo-1H-pyrazol-1-yl)- typically involves the reaction of 4,5-dihydro-3,4-dimethyl-5-oxo-1H-pyrazole with benzenesulfonic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 4-(4,5-dihydro-3,4-dimethyl-5-oxo-1H-pyrazol-1-yl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, sulfonamides, and substituted benzenesulfonic acid compounds .

Scientific Research Applications

Benzenesulfonic acid, 4-(4,5-dihydro-3,4-dimethyl-5-oxo-1H-pyrazol-1-yl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzenesulfonic acid, 4-(4,5-dihydro-3,4-dimethyl-5-oxo-1H-pyrazol-1-yl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This can lead to changes in metabolic pathways and physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonic acid, 4-(4,5-dihydro-3,4-dimethyl-5-oxo-1H-pyrazol-1-yl)- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Biological Activity

Benzenesulfonic acid derivatives, particularly those incorporating pyrazole moieties, have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Benzenesulfonic acid, 4-(4,5-dihydro-3,4-dimethyl-5-oxo-1H-pyrazol-1-yl)- , exploring its molecular characteristics, biological activities, and relevant research findings.

Molecular Characteristics

The compound's molecular formula is C11H12N2O4SC_{11}H_{12}N_{2}O_{4}S, with a molecular weight of approximately 268.29 g/mol. The structural features include a benzenesulfonic acid group and a pyrazole ring, which contribute to its biological properties.

PropertyValue
Molecular FormulaC11H12N2O4SC_{11}H_{12}N_{2}O_{4}S
Molecular Weight268.29 g/mol
Density1.47 g/cm³
LogP1.873
Polar Surface Area (PSA)95.42 Ų

Antimicrobial Activity

Research indicates that derivatives of benzenesulfonic acid with pyrazole structures exhibit significant antimicrobial properties. A study highlighted the antileishmanial activity of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives against Leishmania infantum and Leishmania amazonensis. The most potent compounds showed IC50 values comparable to established treatments like pentamidine but with reduced cytotoxicity towards mammalian cells .

Anticancer Properties

Compounds containing the pyrazole moiety have been extensively studied for their anticancer potential. For instance, derivatives have shown effectiveness in inhibiting the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). Specific studies reported that certain pyrazole derivatives could induce apoptosis in cancer cells and disrupt microtubule assembly at concentrations as low as 1 μM .

Structure-Activity Relationship (SAR)

The biological evaluation of these compounds often includes a structure-activity relationship analysis to optimize their efficacy. Modifications in the electronic regions and lipophilicity of the derivatives play crucial roles in enhancing their interaction with biological targets. For example, variations in substituents on the pyrazole ring can significantly affect both antimicrobial and anticancer activities .

Case Studies

  • Antileishmanial Activity : A series of studies evaluated various benzenesulfonamide derivatives against Leishmania species. Compounds such as 3b and 3e demonstrated promising results with IC50 values of 0.059 mM and 0.065 mM against L. infantum, indicating their potential as therapeutic agents .
  • Anticancer Activity : In vitro studies showed that specific pyrazole derivatives could inhibit cell proliferation in breast cancer cell lines at low micromolar concentrations, with observed morphological changes and increased caspase activity indicating apoptosis .

Properties

CAS No.

38254-74-9

Molecular Formula

C11H12N2O4S

Molecular Weight

268.29 g/mol

IUPAC Name

4-(3,4-dimethyl-5-oxo-4H-pyrazol-1-yl)benzenesulfonic acid

InChI

InChI=1S/C11H12N2O4S/c1-7-8(2)12-13(11(7)14)9-3-5-10(6-4-9)18(15,16)17/h3-7H,1-2H3,(H,15,16,17)

InChI Key

VFNOFXXKKALBEP-UHFFFAOYSA-N

Canonical SMILES

CC1C(=NN(C1=O)C2=CC=C(C=C2)S(=O)(=O)O)C

Origin of Product

United States

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